N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-12-16(3-2-4-17(12)23(26)27)19(25)21-10-13-9-18(24)22(11-13)15-7-5-14(20)6-8-15/h2-8,13H,9-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZEVDLSNADAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine-containing reagent reacts with the pyrrolidinone intermediate.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the pyrrolidinone-fluorophenyl intermediate. This can be accomplished using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Carbonyl Group: Formation of the corresponding alcohol.
Substitution of Fluorine: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Its design allows it to interact with biological macromolecules, potentially modulating pathways involved in disease processes.
2. Biological Studies
Research indicates that N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide may interact with specific receptors or enzymes, influencing signaling pathways related to neurotransmission, particularly those involving dopamine. This interaction suggests its potential use in neuropharmacology and treatment strategies for neurological disorders.
3. Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in the development of new synthetic methodologies.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Anti-Cancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, studies have shown significant inhibition of tumor growth in xenograft models when treated with this compound.
- Neuropharmacological Effects : In vitro studies indicate that this compound may enhance dopaminergic signaling, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidinone ring provides structural rigidity, contributing to the overall stability and bioactivity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities:
Key Findings and Implications
Nitro Group Positioning :
- The meta-nitro group in the target compound may enhance electrophilic reactivity compared to para-substituted analogs (e.g., ), influencing interactions with nucleophilic residues in enzyme active sites .
Fluorine Effects: Fluorine at the 4-position of the phenyl ring (target compound) improves metabolic stability and membrane permeability relative to non-fluorinated analogs, a trend observed in fluorophenyl-containing pharmaceuticals () .
Comparative Bioactivity: Piperazine-containing analogs () exhibit stronger FLT3 inhibition due to basic nitrogen atoms facilitating ionic interactions, whereas the target compound’s pyrrolidinone may favor hydrophobic binding .
Research Challenges and Opportunities
- Metabolic Stability : The nitro group in the target compound may pose metabolic liabilities, as seen in pesticide benzamides (), necessitating prodrug strategies or structural modifications .
- Synthetic Complexity: The pyrrolidinone core requires multi-step synthesis, contrasting with simpler benzamide derivatives (). Computational tools like SHELXL () and WinGX () can aid in crystallographic validation of intermediates .
Biological Activity
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidinone ring, a fluorophenyl group, and a nitrobenzamide moiety, suggesting diverse pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 359.377 g/mol. The structure includes key functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H19F2N3O2 |
| Molecular Weight | 359.377 g/mol |
| InChI Key | CYLLENZJVBNWHC-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with nitro compounds, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, this compound exhibits significant potential in various biological assays.
Antimicrobial Activity
Nitro compounds are recognized for their antimicrobial properties. Research indicates that derivatives of nitrobenzamide exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound's structure suggests it may inhibit bacterial growth through mechanisms involving DNA damage or interference with metabolic pathways.
Anticancer Activity
Studies on related compounds have shown promising anticancer effects. For instance, nitro-substituted benzamides have been reported to induce apoptosis in cancer cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation. Further research is necessary to evaluate the specific anticancer efficacy of this compound in various cancer models.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluating various nitro compounds identified a derivative with an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against M. tuberculosis H37Rv, suggesting that structural modifications could enhance activity against resistant strains .
- Cytotoxicity Assays : In vitro assays have demonstrated that certain nitro compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable safety profile . This suggests that this compound could be further explored for its therapeutic index.
The proposed mechanism of action for nitro compounds typically involves:
- Inhibition of DNA Synthesis : Nitro groups can generate reactive intermediates that damage bacterial DNA.
- Interference with Folate Metabolism : Some derivatives may inhibit enzymes involved in folate synthesis, crucial for bacterial growth.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide?
- Answer : The synthesis typically involves multi-step protocols, including:
- Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors under acidic or basic conditions to generate the 5-oxopyrrolidine scaffold.
- Substitution Reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Amide Coupling : Condensation of the pyrrolidinone intermediate with 2-methyl-3-nitrobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
- Nitro Group Positioning : Careful regioselective nitration of the benzamide moiety to avoid undesired isomers, monitored by TLC and NMR .
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer :
- NMR : H NMR confirms the methyl group (δ ~2.3 ppm), fluorophenyl protons (δ ~7.1–7.4 ppm), and pyrrolidinone protons (δ ~3.0–4.0 ppm). C NMR identifies the carbonyl (C=O) at ~170 ppm and nitro group resonance .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak (e.g., [M+H]) with <5 ppm error to confirm molecular formula .
- IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm, C=O: ~1650 cm) and nitro groups (asymmetric stretch: ~1520 cm) .
Q. What crystallographic strategies are used to resolve its 3D structure?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply full-matrix least-squares methods in SHELXL, with anisotropic displacement parameters for non-H atoms. H atoms are positioned geometrically .
- Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps for errors .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidinone ring inform SAR studies?
- Answer :
- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity (e.g., amplitude and phase angle ) from SCXRD data .
- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict low-energy conformers and assess steric effects of the 4-fluorophenyl and benzamide groups .
- Biological Relevance : Correlate puckering with binding affinity in enzyme assays (e.g., rigidity vs. flexibility for target engagement) .
Q. What strategies address contradictions in biological activity data across assays?
- Answer :
- Assay Optimization : Control variables like solvent (DMSO concentration <1%), pH, and temperature to minimize false positives .
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular viability assays (MTT) to confirm target specificity .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. How to mitigate regioselectivity challenges during nitration of the benzamide moiety?
- Answer :
- Directed Nitration : Employ protecting groups (e.g., acetyl on the pyrrolidinone N) to shield reactive sites and direct nitration to the meta position .
- Catalytic Control : Use mixed acids (HNO/HSO) with zeolites or ionic liquids to enhance para/ortho selectivity .
- In-Situ Monitoring : Track reaction progress with inline IR or Raman spectroscopy to halt at the desired nitro intermediate .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
